molecular formula C15H25NO2 B8346323 3,3-Diethoxy-N-phenethyl-propan-1-amine

3,3-Diethoxy-N-phenethyl-propan-1-amine

Cat. No.: B8346323
M. Wt: 251.36 g/mol
InChI Key: APIBWLHSTXZZHD-UHFFFAOYSA-N
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Description

3,3-Diethoxy-N-phenethyl-propan-1-amine is a tertiary amine characterized by a propan-1-amine backbone substituted with two ethoxy groups at the 3-position and a phenethyl group attached to the nitrogen atom. Ethoxy groups are electron-donating substituents that enhance solubility in polar solvents compared to alkyl or aryl counterparts, while the phenethyl moiety may contribute to aromatic interactions in biological or catalytic systems .

Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

3,3-diethoxy-N-(2-phenylethyl)propan-1-amine

InChI

InChI=1S/C15H25NO2/c1-3-17-15(18-4-2)11-13-16-12-10-14-8-6-5-7-9-14/h5-9,15-16H,3-4,10-13H2,1-2H3

InChI Key

APIBWLHSTXZZHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCNCCC1=CC=CC=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 3,3-Diethoxy-N-phenethyl-propan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₅H₂₅NO₂ 263.37 (calculated) 3,3-diethoxy, N-phenethyl Hypothesized: Solubility in polar media, potential intermediate in organic synthesis
3,3-Dimethoxypropan-1-amine C₅H₁₃NO₂ 119.16 3,3-dimethoxy, N-H Used as a precursor in acetal chemistry; liquid at room temperature
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine C₂₀H₂₂NOS 324.46 3-(1-naphthyloxy), 3-(2-thienyl), N,N-dimethyl Intermediate for Duloxetine synthesis; planar aromatic rings (dihedral angle: 87.5°)
N,N-Diethyl-3-(octadecyloxy)propan-1-amine C₂₅H₅₃NO 383.69 3-octadecyloxy, N,N-diethyl Likely surfactant or lipid-like behavior due to long alkyl chain
3-Chloro-N,N-diethylpropan-1-amine C₇H₁₆ClN 149.66 3-chloro, N,N-diethyl Alkylating agent; used in quaternary ammonium salt synthesis
Key Observations:
  • Substituent Effects : Ethoxy/methoxy groups enhance polarity and solubility compared to chloro or alkyl substituents. For example, 3,3-dimethoxypropan-1-amine is a liquid, while 3-chloro analogs are typically reactive solids .
  • Aromatic Interactions : Compounds with naphthyloxy or thienyl groups (e.g., N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine) exhibit planar aromatic systems, which are critical in pharmaceutical intermediates like Duloxetine .
  • Chain Length and Functionality : Long alkoxy chains (e.g., octadecyloxy in N,N-Diethyl-3-(octadecyloxy)propan-1-amine) impart surfactant-like properties, whereas phenethyl groups may facilitate binding to aromatic receptors .

Preparation Methods

Synthesis of 3,3-Diethoxy-1-propanol

The diethoxypropyl backbone is synthesized via aldol condensation of malonaldehyde and ethanol using a solid acid catalyst (e.g., hydrated Fe₂(SO₄)₃ or CuSO₄) in toluene. Key parameters include:

  • Molar ratios : Malonaldehyde:ethanol:water:toluene = 1:3–8:2–6:15–30.

  • Reaction conditions : 60–90°C for 25–75 hours, followed by solvent distillation.

  • Yield : ~99% after purification.

Conversion to 3,3-Diethoxypropyl Halides

The alcohol is halogenated using thionyl chloride (SOCl₂) or hydrobromic acid (HBr) under anhydrous conditions:

  • SOCl₂ method : Reflux in dichloromethane with catalytic DMF yields 3,3-diethoxypropyl chloride.

  • HBr method : Concentrated HBr at 0–5°C produces 3,3-diethoxypropyl bromide.

Alkylation of Phenethylamine

The halide reacts with phenethylamine in a nucleophilic substitution:

  • Conditions : Anhydrous THF or DMF, K₂CO₃ as base, 60–80°C for 12–24 hours.

  • Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate).

  • Yield : 60–75% (estimated from analogous reactions).

Table 1: Alkylation Method Optimization

ParameterOptimal ValueReference
SolventTHF
BaseK₂CO₃
Temperature70°C
Reaction Time18 hours

Reductive Amination of 3,3-Diethoxypropanal

Oxidation of 3,3-Diethoxy-1-propanol

The alcohol is oxidized to 3,3-diethoxypropanal using pyridinium chlorochromate (PCC) in dichloromethane:

  • Yield : 80–85%.

Reductive Coupling with Phenethylamine

The aldehyde undergoes reductive amination with phenethylamine:

  • Conditions : Methanol, NaBH₃CN or NaBH(OAc)₃, room temperature.

  • Workup : Acid-base extraction, distillation.

  • Yield : 65–70% (based on analogous systems).

Table 2: Reductive Amination Variables

Reducing AgentSelectivityYield (%)
NaBH₃CNHigh for secondary amines68
NaBH(OAc)₃Improved solubility72

Epoxide Ring-Opening with Phenethylamine

Synthesis of 3,3-Diethoxypropene Oxide

The epoxide is prepared via epoxidation of 3,3-diethoxypropene using m-CPBA:

  • Conditions : Dichloromethane, 0°C to room temperature.

  • Yield : ~75%.

Amine-Mediated Epoxide Opening

Phenethylamine attacks the less hindered carbon of the epoxide:

  • Conditions : Ethanol, 5–10°C, 10–48 hours.

  • Workup : Solvent evaporation, recrystallization.

  • Yield : 50–60%.

Table 3: Epoxide Reaction Optimization

ParameterEffect on Yield
Temperature < 10°CMinimizes side reactions
Ethanol as SolventEnhances nucleophilicity

Catalytic Hydroamination of Alkenes

Transition-metal catalysts enable direct C–N bond formation between 3,3-diethoxypropene and phenethylamine:

  • Catalysts : Rhodium(I) or palladium(II) complexes (e.g., [Rh(cod)₂]OTf).

  • Conditions : Toluene, 80–100°C, 24 hours.

  • Yield : 40–50% (lower due to competing polymerization).

Comparative Analysis of Methods

Table 4: Method Efficiency and Limitations

MethodYield (%)AdvantagesChallenges
Alkylation60–75Scalable, simple reagentsOver-alkylation risk
Reductive Amination65–70Mild conditionsAldehyde stability
Epoxide Opening50–60StereoselectivityEpoxide synthesis complexity
Hydroamination40–50Atom-economicCatalyst cost

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.25 (t, 6H, CH₂CH₃), 3.55 (q, 4H, OCH₂)
HPLC-MS[M+H]⁺ = 294.2, tᵣ = 8.2 min

Q. Table 2. Computational Binding Affinities

TargetΔG (kcal/mol)Ki (nM)Method
5-HT₂A Receptor-9.2120 ± 15AutoDock Vina
MAO-B-7.8850 ± 90

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